![molecular formula C21H22N4O4S B11008265 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11008265.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential therapeutic applications. This article explores its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N4O5S
- Molecular Weight : 442.5 g/mol
- CAS Number : 1374536-35-2
The compound's biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dioxidotetrahydrothiophene ring and methoxyphenyl group enhances its binding affinity and solubility, thus facilitating its therapeutic effects.
Anti-Cancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Specific findings include:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 12.50 µM against the SF-268 cell line, indicating potent anti-proliferative activity (Bouabdallah et al., 2022) .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
SF-268 | 12.50 | Bouabdallah et al., 2022 |
MCF7 | 3.79 | Xia et al., 2022 |
NCI-H460 | 42.30 | Wei et al., 2022 |
Anti-Inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and enzyme activity.
Study on Anticancer Activity
A comprehensive study evaluated the anticancer effects of various pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited significant growth inhibition in lung cancer cell lines (A549), with some derivatives achieving IC50 values as low as 0.95 nM .
Mechanistic Insights
Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs). This dual mechanism enhances their therapeutic potential against malignancies.
Properties
Molecular Formula |
C21H22N4O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-14-3-8-20(22-12-14)23-21(26)18-11-19(15-4-6-17(29-2)7-5-15)25(24-18)16-9-10-30(27,28)13-16/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,22,23,26) |
InChI Key |
HWRBTWOIOMFDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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